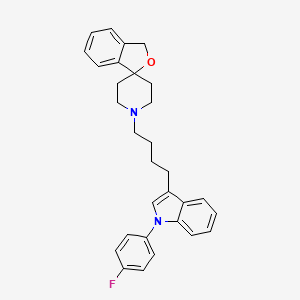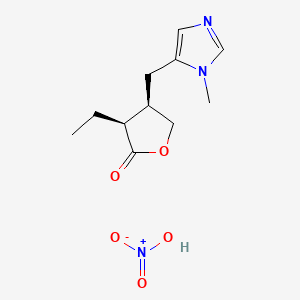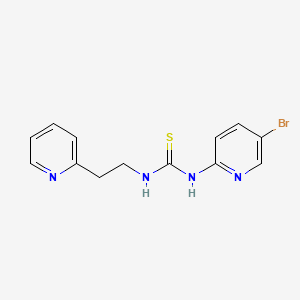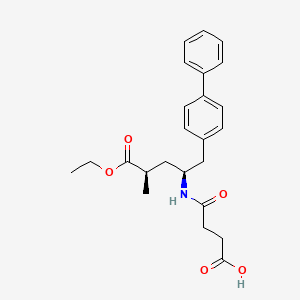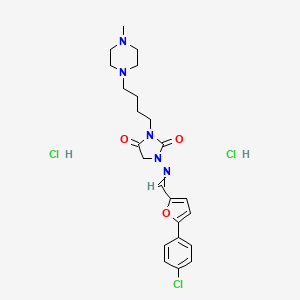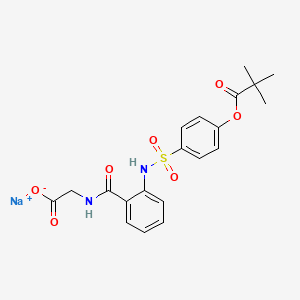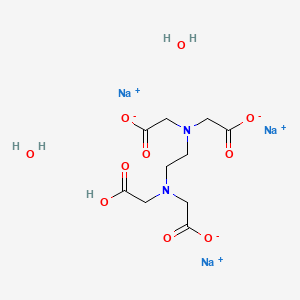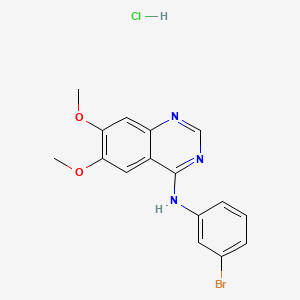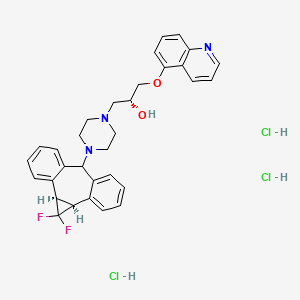
Zosuquidar
Vue d'ensemble
Description
Zosuquidar, also known as LY-335979, is an experimental antineoplastic drug . It inhibits P-glycoproteins, which are trans-membrane proteins that pump foreign substances out of cells in an ATP-dependent fashion .
Synthesis Analysis
Zosuquidar was developed as an acid-sensitive albumin-binding prodrug of the P-glycoprotein inhibitor in a two-step synthesis using a maleimide hydrazone linker system .
Molecular Structure Analysis
The molecular formula of Zosuquidar is C32H31F2N3O2 . The structure of Zosuquidar bound to the antigen-binding fragment of UIC2, a human ABCB1-specific inhibitory antibody, has been studied .
Chemical Reactions Analysis
Zosuquidar inhibits P-glycoproteins, causing the cancer cells to lose their medicine tolerance, and making antineoplastic drugs effective .
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Zosuquidar in Acute Myeloid Leukemia
Zosuquidar, a P-glycoprotein (P-gp) inhibitor, has been explored in the treatment of acute myeloid leukemia (AML). A phase I trial revealed that continuous infusion of zosuquidar with daunorubicin and cytarabine achieved over 90% P-gp inhibition, suggesting its potential in overcoming drug resistance in AML therapy (Lancet et al., 2009). However, another study found that zosuquidar did not significantly improve the outcome of older patients with newly diagnosed AML when combined with conventional therapy (Cripe et al., 2010).
Combination Therapy in Solid Tumors
Zosuquidar has been combined with vinorelbine in patients with advanced solid tumors to determine the maximum tolerated dose (MTD). The combination showed a modest degree of vinorelbine clearance inhibition, highlighting the influence of zosuquidar on drug pharmacokinetics in cancer therapy (Lê et al., 2005).
Effect on Erythrocyte Death
A study on erythrocytes showed that zosuquidar induces suicidal erythrocyte death, involving erythrocyte shrinkage and membrane scrambling. This effect necessitates Ca2+ entry and is sensitive to certain kinase inhibitors (Briglia et al., 2015).
Pharmacokinetics and Safety in Combination with Doxorubicin
A clinical trial demonstrated that zosuquidar can be safely coadministered with doxorubicin, a common chemotherapeutic agent. The study showed that zosuquidar at higher doses was associated with maximal P-gp inhibition, which could be crucial in cancer treatment (Sandler et al., 2004).
Pharmacodynamics in Older A
ML PatientsZosuquidar was evaluated in older patients with AML to understand its pharmacodynamics and establish a safe dose. The study found that a 72-hour continuous infusion (CIV) of zosuquidar, in combination with daunorubicin and cytarabine, was well-tolerated and effectively inhibited P-gp, showing promise for clinical benefits in AML treatment (Lancet et al., 2006).
Bioanalysis in Human and Murine Plasma
A sensitive and selective method was developed for quantifying zosuquidar in human and murine plasma. This analytical advancement aids in understanding the pharmacokinetics and distribution of zosuquidar, which is essential for optimizing its therapeutic use (Kemper et al., 2003).
Effect on Brain Penetration of Paclitaxel
Research demonstrated that zosuquidar enhances the penetration of paclitaxel into the brain in mice. This finding is significant for the treatment of brain tumors where drug delivery across the blood-brain barrier is a major challenge (Kemper et al., 2004).
Synthesis for Multidrug Resistance Reversal
Zosuquidar's structure was modified to create derivatives aiming to reverse multidrug resistance. Some synthesized compounds showed more effective inhibition of multidrug-resistance transporters compared to zosuquidar, suggesting potential for improved cancer treatments (Dittrich et al., 2012).
Safety And Hazards
Propriétés
IUPAC Name |
(2R)-1-[4-[(2R,4S)-3,3-difluoro-11-tetracyclo[10.4.0.02,4.05,10]hexadeca-1(16),5,7,9,12,14-hexaenyl]piperazin-1-yl]-3-quinolin-5-yloxypropan-2-ol;trihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H31F2N3O2.3ClH/c33-32(34)29-22-7-1-3-9-24(22)31(25-10-4-2-8-23(25)30(29)32)37-17-15-36(16-18-37)19-21(38)20-39-28-13-5-12-27-26(28)11-6-14-35-27;;;/h1-14,21,29-31,38H,15-20H2;3*1H/t21-,29-,30+,31?;;;/m1.../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPFVQKPWGDRLHL-ZLYBXYBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(COC2=CC=CC3=C2C=CC=N3)O)C4C5=CC=CC=C5C6C(C6(F)F)C7=CC=CC=C47.Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C[C@H](COC2=CC=CC3=C2C=CC=N3)O)C4C5=CC=CC=C5[C@H]6[C@H](C6(F)F)C7=CC=CC=C47.Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H34Cl3F2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1057662 | |
| Record name | LY335979 trihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1057662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
637.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Zosuquidar Trihydrochloride | |
CAS RN |
167465-36-3 | |
| Record name | Zosuquidar Trihydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0167465363 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LY335979 trihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1057662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 167465-36-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ZOSUQUIDAR TRIHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/813AGY3126 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



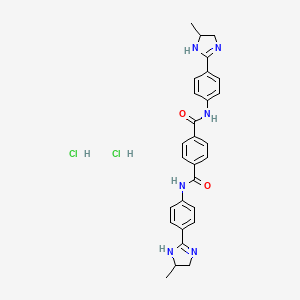
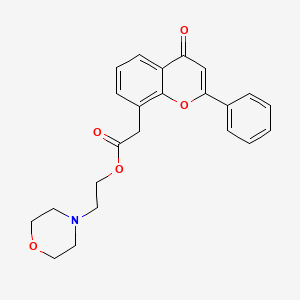
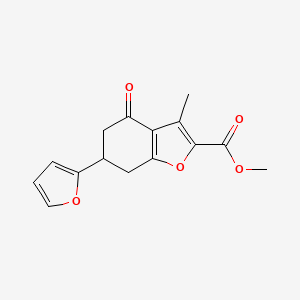
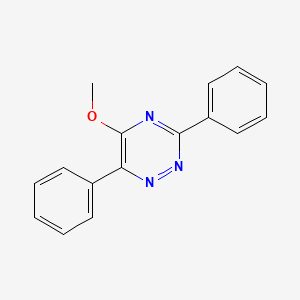
![8-[5-(Diethylamino)pentylamino]quinolin-6-ol](/img/structure/B1662457.png)
![N-[5-(2-imidazo[1,2-a]pyrimidinyl)-2-methoxyphenyl]-2-methylpropanamide](/img/structure/B1662458.png)
